molecular formula C5H7N3 B1268365 1H-1,2,4-Triazole, 1-(2-propenyl)- CAS No. 63935-98-8

1H-1,2,4-Triazole, 1-(2-propenyl)-

Cat. No.: B1268365
CAS No.: 63935-98-8
M. Wt: 109.13 g/mol
InChI Key: IADAMWWRAKRHRW-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(2-propenyl)- is a heterocyclic compound that features a triazole ring substituted with a propenyl group. This compound is part of the broader class of triazoles, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Future Directions

Triazoles, including 1H-1,2,4-Triazole, 1-(2-propenyl)-, have been the focus of renewed interest among organic and medicinal chemists . They have been synthesized based on the molecular hybridization approach and have shown promise in treating various conditions . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(2-propenyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with formic acid followed by cyclization can yield 1,2,4-triazole derivatives . Another method involves the use of microwave irradiation to facilitate the cycloaddition reactions of cumulenes with nitrile precursors .

Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole, 1-(2-propenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 1-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride.

    Substitution: Halogenated aromatics, alkyl halides.

Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, triazole derivatives can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity . The compound can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    1H-1,2,4-Triazole: The parent compound without the propenyl substitution.

    1H-1,2,3-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring.

    Imidazole: A structurally similar compound with two nitrogen atoms in a five-membered ring.

Uniqueness: 1H-1,2,4-Triazole, 1-(2-propenyl)- is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADAMWWRAKRHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341359
Record name 1H-1,2,4-Triazole, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63935-98-8
Record name 1H-1,2,4-Triazole, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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